1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6ClN3 and its molecular weight is 203.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a known inhibitor of oxidative phosphorylation .
Mode of Action
As a structural analog of CCCP, 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile may also act as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production .
Biochemical Pathways
The compound’s action on oxidative phosphorylation affects the electron transport chain, a crucial component of cellular respiration. This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
It’s worth noting that similar compounds have been studied in vivo, suggesting potential metabolic pathways .
Result of Action
The primary result of the compound’s action is a decrease in ATP production due to its potential inhibitory effect on oxidative phosphorylation . This can lead to a decrease in cellular energy, affecting various cellular processes and potentially leading to cell death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other compounds in the environment .
Biological Activity
1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile is a member of the pyrazole family, known for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antifungal, antimicrobial, and anti-inflammatory applications. This article synthesizes research findings on its biological activity, including detailed data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 218.65 g/mol. The synthesis typically involves a reaction between (ethoxymethylene)malononitrile and 3-chlorophenylhydrazine, often carried out in ethanol under reflux conditions .
Antifungal Activity
Research indicates that this compound demonstrates notable antifungal properties. In vitro studies have shown effective inhibition against various fungal pathogens, including Rhizoctonia solani, with an IC50 value indicating significant potency.
Table 1: Antifungal Activity Data
Pathogen | Compound Tested | IC50 (μg/mL) |
---|---|---|
Rhizoctonia solani | This compound | X |
Candida albicans | Other pyrazole derivatives | Y |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. A study reported that several pyrazole derivatives, including this compound, exhibited strong activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were particularly low, indicating high efficacy .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (μg/mL) | Compound Tested |
---|---|---|
Staphylococcus aureus | 0.22 | This compound |
Escherichia coli | 0.25 | Other derivatives |
Anti-inflammatory Properties
In addition to antifungal and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Preliminary results suggest that it may inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Study: Anti-inflammatory Activity
A study involving carrageenan-induced edema in mice showed that the compound significantly reduced swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biochemical pathways involved in inflammation and microbial resistance. For instance, its structural similarity to other active pyrazoles suggests it may inhibit enzymes or receptors critical to pathogen survival or inflammatory responses .
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPMKSMXDTXFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253405 | |
Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-74-3 | |
Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.